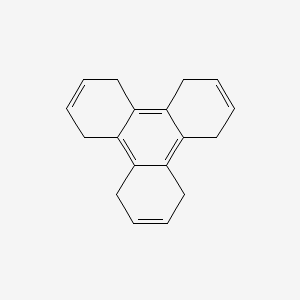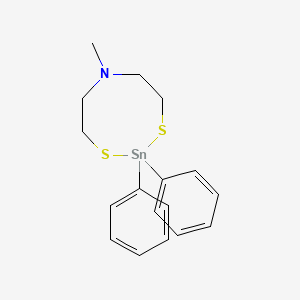
6-Methyl-2,2-diphenyl-1,3,6,2-dithiazastannocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2,2-diphenyl-1,3,6,2-dithiazastannocane is a chemical compound known for its unique structure and properties This compound belongs to the class of organotin compounds, which are characterized by the presence of tin atoms bonded to carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,2-diphenyl-1,3,6,2-dithiazastannocane typically involves the reaction of organotin precursors with sulfur and nitrogen-containing reagents. One common method includes the reaction of diphenyltin dichloride with methylamine and sulfur sources under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity. The product is then purified using techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-2,2-diphenyl-1,3,6,2-dithiazastannocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The tin atom in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, alkoxides, or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
6-Methyl-2,2-diphenyl-1,3,6,2-dithiazastannocane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Methyl-2,2-diphenyl-1,3,6,2-dithiazastannocane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Diphenyl-1,3,6,2-dithiazastannocane: Similar structure but lacks the methyl group.
6-Methyl-2,2-diphenyl-1,3,6,2-dithiazastannocane derivatives: Various derivatives with different substituents on the phenyl rings or the tin atom.
Uniqueness
This compound is unique due to the presence of both sulfur and nitrogen atoms in its structure, which enhances its reactivity and potential applications. The methyl group also contributes to its distinct chemical properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
115153-03-2 |
|---|---|
Molekularformel |
C17H21NS2Sn |
Molekulargewicht |
422.2 g/mol |
IUPAC-Name |
6-methyl-2,2-diphenyl-1,3,6,2-dithiazastannocane |
InChI |
InChI=1S/2C6H5.C5H13NS2.Sn/c2*1-2-4-6-5-3-1;1-6(2-4-7)3-5-8;/h2*1-5H;7-8H,2-5H2,1H3;/q;;;+2/p-2 |
InChI-Schlüssel |
NUUHRANSVQKDLX-UHFFFAOYSA-L |
Kanonische SMILES |
CN1CCS[Sn](SCC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


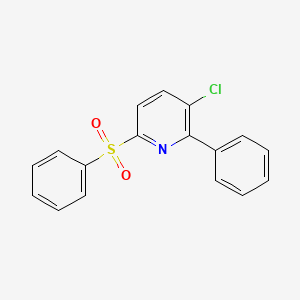
![2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1h-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol](/img/structure/B14313955.png)
![9-[3-(Dimethylamino)propyl]purin-6-amine](/img/structure/B14313959.png)

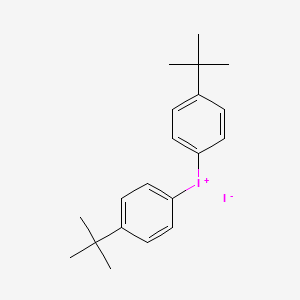
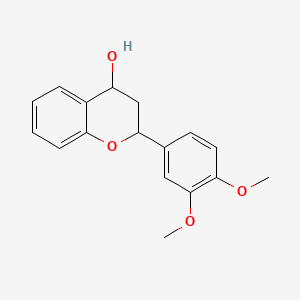
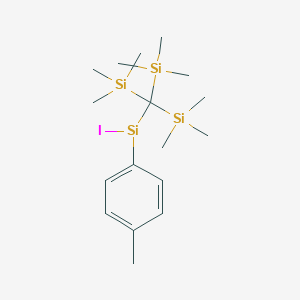
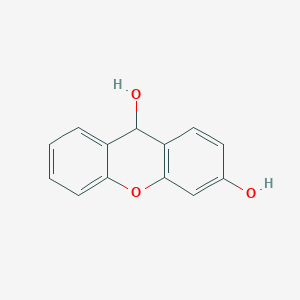
![1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one](/img/structure/B14313999.png)
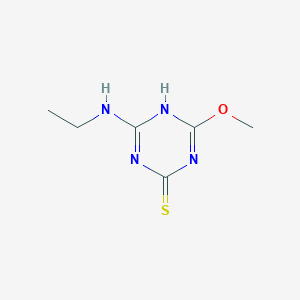
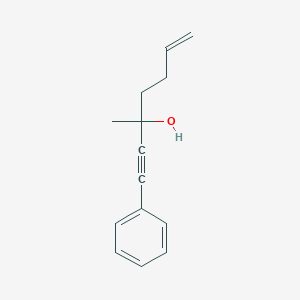
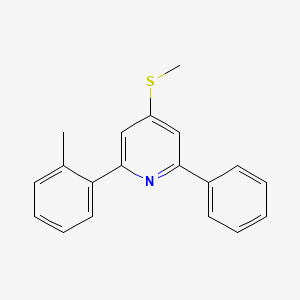
![Tricyclohexyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B14314024.png)
